Species-Selective PI4KIIIβ Inhibition: 23-Fold Higher Potency Against Plasmodium Ortholog
BQR-695 exhibits pronounced species selectivity for the Plasmodium PI4KIIIβ ortholog over the human enzyme. In direct enzymatic assays measuring inhibition of recombinant PI4KIIIβ variants, BQR-695 demonstrates a 23-fold potency shift favoring the parasite target [1]. This differential establishes a therapeutic window for parasite-selective inhibition not achievable with non-selective PI4K inhibitors such as PIK-93, which shows comparable potency against human PI4KIIIβ (IC50 = 19 nM) and PI3K isoforms without species-level discrimination . For comparison, the pan-PI3K/mTOR inhibitor BEZ235 exhibits IC50 values of 4–75 nM across human PI3K isoforms with no reported selectivity for parasite kinases .
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Plasmodium vivax PI4KIIIβ: 3.5 nM; Human PI4KIIIβ: 80 nM |
| Comparator Or Baseline | PIK-93: Human PI4KIIIβ IC50 = 19 nM; BEZ235: Human PI3Kα/γ/δ/β IC50 = 4/5/7/75 nM |
| Quantified Difference | BQR-695: 23-fold higher potency against P. vivax ortholog vs. human enzyme; PIK-93: no species-level discrimination reported |
| Conditions | In vitro recombinant enzyme inhibition assay |
Why This Matters
Procurement of BQR-695 enables parasite-selective target engagement studies; generic PI4K inhibitors lack this species-discriminatory potency profile.
- [1] McNamara CW, Lee MCS, Lim CS, et al. Targeting Plasmodium PI(4)K to eliminate malaria. Nature. 2013;504(7479):248-253. DOI: 10.1038/nature12782 View Source
